- Preparation of 4-pyrrolo[2,3-c]pyridin-3-yl)-pyrimidin-2-ylamines as antitumor agents, World Intellectual Property Organization, , ,
Cas no 956003-24-0 (3-Iodo-1H-pyrrolo[2,3-c]pyridine)
![3-Iodo-1H-pyrrolo[2,3-c]pyridine structure](https://de.kuujia.com/scimg/cas/956003-24-0x500.png)
956003-24-0 structure
Produktname:3-Iodo-1H-pyrrolo[2,3-c]pyridine
3-Iodo-1H-pyrrolo[2,3-c]pyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Iodo-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrrolo[2,3-c]pyridine, 3-iodo
- 3-Iodo-6-azaindole
- 1H-Pyrrolo[2,3-c]pyridine, 3-iodo-
- KSC494G0J
- HIN1527
- JCBUTJANQMHZJJ-UHFFFAOYSA-N
- BCP08933
- WT1420
- 3-iodo-1h-pyrrolo-[2,3-c]pyridine
- FCH1401116
- 3-iodanyl-1H-pyrrolo[2,3-c]pyridine
- SY097498
- ST2410740
- AX8215841
- AB0037550
- Y4841
- A845343
- 003I240
- 3-Iodo-1H-pyrrolo[2,3-c]pyridine (ACI)
- CS-0041505
- AKOS015853765
- SB40300
- DTXSID50653282
- J-512675
- EN300-1699504
- SCHEMBL245511
- DS-15652
- MFCD10699183
- Z1269236830
- 956003-24-0
-
- MDL: MFCD10699183
- Inchi: 1S/C7H5IN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
- InChI-Schlüssel: JCBUTJANQMHZJJ-UHFFFAOYSA-N
- Lächelt: IC1C2C(=CN=CC=2)NC=1
Berechnete Eigenschaften
- Genaue Masse: 243.95
- Monoisotopenmasse: 243.95
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 129
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 28.7
Experimentelle Eigenschaften
- Dichte: 2.082
- Siedepunkt: 380.5°C at 760 mmHg
- Flammpunkt: 183.9°C
- Brechungsindex: 1.787
3-Iodo-1H-pyrrolo[2,3-c]pyridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM149450-5g |
3-Iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 95%+ | 5g |
$190 | 2024-07-18 | |
eNovation Chemicals LLC | Y1126643-5g |
3-Iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 95% | 5g |
$210 | 2024-07-28 | |
eNovation Chemicals LLC | K11789-25g |
3-iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 95% | 25g |
$1200 | 2024-05-23 | |
eNovation Chemicals LLC | D503558-5g |
3-Iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 97% | 5g |
$350 | 2023-09-04 | |
eNovation Chemicals LLC | D916517-5g |
3-Iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 95% | 5g |
$195 | 2023-09-01 | |
Enamine | EN300-1699504-2.5g |
3-iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 95% | 2.5g |
$91.0 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I45670-5g |
3-Iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 97% | 5g |
¥684.0 | 2023-09-07 | |
TRC | I737035-250mg |
3-Iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 250mg |
$64.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D553240-1g |
3-Iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 97% | 1g |
$130 | 2024-05-24 | |
Fluorochem | 211836-1g |
3-Iodo-1H-pyrrolo[2,3-c]pyridine |
956003-24-0 | 95% | 1g |
£54.00 | 2022-03-01 |
3-Iodo-1H-pyrrolo[2,3-c]pyridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 45 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 45 min, rt
1.2 Reagents: Ammonium hydroxide , Sodium pyrosulfite Solvents: Water ; cooled
1.2 Reagents: Ammonium hydroxide , Sodium pyrosulfite Solvents: Water ; cooled
Referenz
- Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequenceOrganic & Biomolecular Chemistry, 2011, 9(14), 5129-5136,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Preparation of 4-pyrrolo[2,3-c]pyridin-3-yl)-pyrimidin-2-ylamines as antitumor agents, Germany, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 30 min, rt
Referenz
- Preparation of dibenzo[b,e][1,4]diazepin-11-ones as kinase inhibitors for treatment of cancer, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 1.5 h, rt
Referenz
- Developing DYRK inhibitors derived from the meridianins as a means of increasing levels of NFAT in the nucleusBioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2617-2621,
3-Iodo-1H-pyrrolo[2,3-c]pyridine Raw materials
3-Iodo-1H-pyrrolo[2,3-c]pyridine Preparation Products
3-Iodo-1H-pyrrolo[2,3-c]pyridine Verwandte Literatur
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:956003-24-0)3-Iodo-1H-pyrrolo[2,3-c]pyridine

Reinheit:99%/99%/99%/99%/99%
Menge:10.0g/25.0g/50.0g/100.0g/250.0g
Preis ($):155.0/333.0/565.0/961.0/1923.0